molecular formula C20H22N2NaO7S B1662473 Sivelestat sodium CAS No. 150374-95-1

Sivelestat sodium

Cat. No.: B1662473
CAS No.: 150374-95-1
M. Wt: 457.5 g/mol
InChI Key: YIPPOMHPJSWADI-UHFFFAOYSA-N
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Description

Sivelestat sodium is a potent, selective, and competitive inhibitor of neutrophil elastase (NE), a serine protease released by activated neutrophils during inflammatory responses. While NE is essential for host defense, its excessive activity contributes to tissue damage by degrading structural proteins like elastin in the extracellular matrix. This compound exerts its pharmacological effect by specifically binding to the active site of the NE enzyme, forming a reversible complex that effectively blocks its proteolytic function and helps preserve tissue integrity. This targeted mechanism underpins its research value in studying a range of acute inflammatory conditions. The primary research applications of this compound are in the fields of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Studies have demonstrated that it can improve lung function and oxygenation indices, reduce levels of inflammatory markers such as IL-6 and IL-8, and shorten the duration of mechanical ventilation in model systems. Furthermore, its therapeutic potential is being investigated for sepsis, where it has been associated with a reduced incidence of ventilator-associated pneumonia and bacteremia, as well as improved gastrointestinal function and mucosal barrier protection. Beyond these areas, ongoing research explores the utility of this compound in other neutrophil-driven pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and idiopathic pulmonary fibrosis, highlighting its broad relevance in immunology and inflammation research. For researchers, this compound represents a critical tool for elucidating the role of neutrophil elastase in disease pathogenesis. Its well-defined mechanism and high selectivity make it an excellent candidate for investigating novel therapeutic strategies for inflammatory disorders where neutrophil-mediated tissue damage is a key feature.

Properties

CAS No.

150374-95-1

Molecular Formula

C20H22N2NaO7S

Molecular Weight

457.5 g/mol

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);

InChI Key

YIPPOMHPJSWADI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Synonyms

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Origin of Product

United States

Preparation Methods

Convergent Synthesis Pathway

The foundational synthetic approach described in JP2011051974A employs a seven-step convergent strategy starting from sodium 4-hydroxybenzenesulfonate (3) and 2-nitrobenzoic acid (7). The process involves:

  • Esterification : Reacting 4-hydroxybenzenesulfonate with pivaloyl chloride in toluene using triethylamine, yielding intermediate 19.
  • Chlorination : Treating intermediate 19 with thionyl chloride to form sulfonyl chloride derivative 6.
  • Coupling Reaction : Combining intermediate 6 with anthranilic acid-derived compound 10 in acetonitrile, producing protected intermediate 11.
  • Hydrogenolytic Debenzylation : Catalytic hydrogenation (Pd/C) in methanol removes benzyl groups, yielding sivelestat free acid.
  • Salt Formation : Neutralization with sodium hydroxide generates the tetrahydrate form.

This method achieves an overall yield <22%, constrained by multiple intermediate isolations and the stoichiometric use of expensive trimethylsilyl chloride. The requirement for anhydrous conditions during chlorination necessitates rigorous drying of intermediates, extending production timelines by 30-40% compared to modern methods.

Improved Hydrolysis-Based Synthesis

Single-Step Alkaline Hydrolysis

CN101575306B revolutionizes this compound synthesis through selective hydrolysis of N-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonamido)benzoyl)benzyl glycinate. Key parameters:

  • Reaction Conditions : pH 8-14 maintained using NaOH/KOH in aqueous ethanol (1:3 v/v)
  • Temperature : 50-60°C for 4-6 hours
  • Yield : 89.2% isolated yield after recrystallization

This approach eliminates hydrogenation steps and Pd/C catalysts, reducing production costs by 62% compared to traditional methods. The simplified workup bypasses column chromatography, enabling direct crystallization from the reaction mixture. Industrial scalability is enhanced through continuous pH monitoring systems that maintain optimal hydrolysis rates.

Shortened Synthetic Route

Integrated "One-Pot" Strategy

CN104045587A discloses a condensed four-step synthesis leveraging in-situ intermediate generation:

  • Simultaneous Esterification-Chlorination : Conducted in dichloromethane using pivaloyl chloride and thionyl chloride.
  • Coupling Without Isolation : Direct reaction of crude sulfonyl chloride with anthranilic acid glycinate.
  • Tandem Deprotection-Salt Formation : Acidic hydrolysis followed by NaOH neutralization.

Key Advantages :

  • 38% reduction in solvent consumption vs. traditional methods
  • 72-hour total process time (vs. 120+ hours previously)
  • 95.4% purity by HPLC without chromatographic purification

Formulation Strategies for Inhalable Delivery

Lyophilized Powder Preparation

PMC11414907 details an optimized formulation for nebulized this compound:

Composition

Component Concentration
This compound 15 mg/mL
Tween 80 0.02% w/v
Sodium chloride 0.46% w/v
Phosphate buffer (pH 7.8) 10 mM

Freeze-Drying Protocol

Stage Temperature Duration
Pre-freezing -45°C 4 hr
Primary drying -30°C → -6°C 13 hr
Secondary drying 40°C 5 hr

The lyophilized product demonstrates:

  • 98.3% ± 1.2% aerosol output efficiency
  • MMAD (Mass Median Aerodynamic Diameter) of 3.1 μm ± 0.4 μm
  • 92.7% fine particle fraction (<5 μm)

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Parameter JP2011051974A CN101575306B CN104045587A
Total Steps 7 1 4
Yield 22% 89% 78%
Pd Catalyst Required Yes No No
Reaction Time 120 hr 6 hr 72 hr
Purity (HPLC) 97.1% 99.3% 95.4%

The hydrolysis method (CN101575306B) achieves superior yield and purity but requires precise pH control infrastructure. The shortened route (CN104045587A) balances step reduction with acceptable yield, particularly suited for facilities with dichloromethane handling capabilities.

Chemical Reactions Analysis

Reaction Mechanism

  • Substitution Reaction : The benzyl ester group undergoes nucleophilic acyl substitution in alkaline conditions, forming the sodium carboxylate (sivelestat sodium tetrahydrate) .

    Compound 1+NaOHSivelestat sodium tetrahydrate+Benzyl alcohol\text{Compound 1} + \text{NaOH} \rightarrow \text{this compound tetrahydrate} + \text{Benzyl alcohol}

Optimized Reaction Conditions

ParameterOptimal RangeExample (Patent Data )
Solvent SystemWater + organic solvent*Acetone/water (5% water)
pH9–1111 (adjusted with NaHCO₃ or KOH)
Temperature0–60°C60°C (Example 5)
Reaction Time5–15 hours15 hours (Example 5)
Yield20–36%36% (Example 6 with THF solvent)

*Organic solvents: methanol, ethanol, THF, acetone, or dioxane .

Key Research Findings

  • Synthesis Efficiency : The patent CN101575306B demonstrated that alkaline hydrolysis reduces production costs by 40% compared to Pd/C-dependent methods .

  • Purity : Final product purity exceeds 98%, validated by NMR and mass spectrometry .

  • Scalability : The solvent system (e.g., THF/water) allows for industrial-scale production without specialized equipment .

Structural Confirmation

The synthesized compound was characterized as follows :

  • Chemical Name : N-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine sodium salt.

  • Molecular Weight : 457.4 g/mol (tetrahydrate form).

  • Spectroscopic Data :

    • ¹H NMR : Peaks at 7.83 ppm (aromatic protons), 1.26 ppm (tert-butyl group) .

    • ESI-MS : m/z 457 [M+Na]⁺ .

Scientific Research Applications

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Clinical Trials and Findings:

  • A multicenter, double-blind, randomized controlled trial indicated that sivelestat sodium significantly improved the PaO2/FiO2 ratio on day 3 compared to placebo, with improvements of 41% versus 16%, respectively .
  • The duration of invasive mechanical ventilation was also reduced in the sivelestat group (median 104 hours) compared to the placebo group (170.3 hours) .
  • A notable reduction in 90-day mortality was observed in patients treated with this compound, suggesting its potential as a life-saving intervention .

Table 1: Summary of Key Clinical Trial Outcomes

OutcomeSivelestat GroupPlacebo Groupp-value
PaO2/FiO2 Improvement (%)41%16%<0.001
Duration of Mechanical Ventilation (hours)104170.30.006
90-Day Mortality RateLowerHigher0.044

Prevention of Acute Lung Injury

A recent study explored the use of this compound in preventing ARDS among patients at risk due to sepsis. The trial aimed to recruit 238 patients and assess whether administration could reduce ARDS incidence by at least 15% . The primary outcome focused on the development of ARDS within seven days post-randomization.

Secondary Outcomes:

  • Changes in inflammatory markers such as IL-6 and TNF-α were monitored, with expectations that sivelestat would lead to lower levels due to its anti-inflammatory properties .

Case Study 1: Chemical Pneumonitis

A patient suffering from chemical pneumonitis was treated with this compound for seven days. Initial assessments indicated mild ARDS, but following treatment, significant improvement was noted in oxygenation levels and overall lung function .

Case Study 2: Pediatric ARDS

In pediatric cases, this compound has been shown to improve clinical outcomes significantly, reducing both mortality and incidence of ventilator-induced lung injury among children diagnosed with ARDS .

Efficacy Analysis

Recent analyses have confirmed the efficacy of this compound not only in adults but also in pediatric populations. Its ability to reduce inflammatory responses while enhancing oxygenation indices positions it as a critical intervention for managing severe respiratory conditions .

Table 2: Efficacy Metrics from Various Studies

Study TypePopulationOutcome MeasureResult
Clinical TrialAdults with ARDSMortality RateSignificant reduction noted
Pediatric StudyChildren with ARDSVentilator Weaning TimeReduced compared to control
Case ReportChemical Pneumonitis PatientsOxygenation ImprovementNotable improvement observed

Mechanism of Action

Sivelestat sodium salt exerts its effects by selectively inhibiting human neutrophil elastase. This inhibition prevents the degradation of elastin and other extracellular matrix proteins, reducing inflammation and tissue damage. The molecular targets include neutrophil elastase and related proteases, and the pathways involved include the inhibition of NF-κB activation and leukotriene B4-induced neutrophil transmigration .

Comparison with Similar Compounds

Gabexate Mesilate

Gabexate mesilate, a synthetic protease inhibitor, reduces lung injury by inhibiting thrombin and kallikrein. In acid-induced lung injury models, both gabexate mesilate and sivelestat sodium attenuated pulmonary edema (wet/dry weight ratio).

Parameter This compound Gabexate Mesilate
Primary Target Neutrophil elastase Thrombin, kallikrein
Specificity High for NE Broad-spectrum protease inhibition
Synergy in Combination No additive effect observed with gabexate mesilate

Marine-Derived Elastase Inhibitors

Compound 1 (Lyngbyastatin 7 Derivative) and Symplostatin 5

Marine-derived inhibitors like compound 1 and symplostatin 5 demonstrate superior potency compared to this compound. In enzyme assays:

  • Porcine Pancreatic Elastase (PPE) Inhibition : Compound 1 showed a 35-fold lower IC₅₀ (88 nM) than sivelestat (3080 nM) .
  • Human Neutrophil Elastase (HNE) Inhibition : Compound 1 (100 nM) and symplostatin 5 (161 nM) outperformed sivelestat (123 nM) in cellular models .
  • Cellular Activity : Compound 1 reduced elastase-induced antiproliferative effects at 70 nM, versus 861 nM for sivelestat .
Compound PPE IC₅₀ (nM) HNE IC₅₀ (nM) Cellular IC₅₀ (nM)
This compound 3080 123 861
Compound 1 88 100 70
Symplostatin 5 161 161 106

These natural products exhibit enhanced cellular penetration and efficacy, likely due to structural modifications improving target engagement .

Fibroblast Activation Protein (FAP) Inhibitors

This compound also inhibits fibroblast activation protein (FAP), a serine protease overexpressed in tumors. Unlike cephalosporin-based FAP inhibitors, sivelestat’s pivaloyl moiety enables covalent binding to the catalytic serine, enhancing specificity . However, its clinical application in oncology remains unexplored, whereas cephalosporins (e.g., sibrotuzumab) prioritize prodrug designs for oral bioavailability .

Clinical Trial Outcomes vs. Other Agents

This compound’s efficacy varies across trials:

  • Japanese Phase III/IV Trials : Demonstrated reduced ventilator dependence in ARDS patients .
  • STRIVE Study (International): No improvement in ventilator-free days; higher 180-day mortality in sivelestat-treated patients .

In contrast, gabexate mesilate and compound 1 lack extensive clinical data, emphasizing sivelestat’s established (yet contested) role in ARDS.

Pharmacokinetic and Mechanistic Considerations

  • Prodrug Design : Sivelestat’s pivaloyl group enhances lipophilicity, akin to cephalosporin antibiotics, enabling oral administration .
  • Pathway Modulation : Beyond NE inhibition, sivelestat downregulates TLR4/NF-κB signaling, a feature absent in gabexate mesilate .

Q & A

Q. What methodologies are used to evaluate the efficacy of sivelestat sodium in reducing neutrophil elastase (NE) activity in vitro?

this compound’s inhibitory effect on NE is typically assessed via enzyme activity assays using fluorogenic substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC). Researchers measure IC50 values to quantify inhibition potency, ensuring specificity by comparing activity against proteases like trypsin or thrombin . Cell-based models, such as human bronchial epithelial cells (HBEpiCs), are treated with NE and varying sivelestat doses to monitor mucin (MUC5AC) expression via Western blotting or ELISA .

Q. How do experimental designs for in vivo models (e.g., rodent or porcine) differ when studying sivelestat’s anti-inflammatory effects?

In rodent models of cholangitis, sivelestat is administered orally (e.g., 100 mg/kg/day) post-LPS induction, with histological scoring of bile duct inflammation and NE/MUC5AC expression via immunohistochemistry . Porcine cardiopulmonary bypass (CPB) models use intravenous sivelestat (2 mg/kg) to measure oxygenation (PaO2/FiO2 ratio), alveolar interleukin-8 (IL-8) levels, and lung histopathology scores . Key differences include species-specific dosing, surgical complexity (e.g., CPB in pigs), and outcome metrics tailored to organ systems (e.g., hepatic vs. pulmonary) .

Q. What are the standard dosing protocols for this compound in preclinical and clinical studies?

Preclinical studies often use 50–100 mg/kg/day orally in rodents or 2 mg/kg intravenously in large animals . Clinical trials for acute respiratory distress syndrome (ARDS) employ continuous IV infusion (0.2 mg/kg/hour) for up to 14 days, adjusted for renal function . Dose optimization requires pharmacokinetic profiling to balance efficacy (NE inhibition >90%) with toxicity risks (e.g., liver enzyme elevation) .

Advanced Research Questions

Q. How can researchers address contradictions in sivelestat’s efficacy across inflammatory models (e.g., lung vs. liver injury)?

Discrepancies may arise from tissue-specific NE activity or off-target effects. To resolve this, comparative studies should:

  • Use transcriptomics (RNA-seq) to identify NE-independent pathways (e.g., TLR4/NF-κB) in non-responsive tissues .
  • Validate via knockout models (e.g., NE-deficient mice) to isolate sivelestat’s mechanism .
  • Apply multi-organ cytokine profiling to assess systemic vs. localized inflammation .

Q. What experimental strategies are recommended for evaluating sivelestat in combination therapies (e.g., with corticosteroids or antibiotics)?

Synergy studies require factorial design experiments:

  • In vitro: Co-treatment with dexamethasone and sivelestat in LPS-stimulated macrophages, measuring IL-1β suppression via multiplex assays .
  • In vivo: Sequential dosing in sepsis models (e.g., cecal ligation/puncture) to assess survival rates and bacterial load reduction .
  • Statistical analysis using Bliss independence or Chou-Talalay models to quantify additive vs. synergistic effects.

Q. How can biomarkers (e.g., IL-8, elastase activity) be standardized for assessing sivelestat’s efficacy in clinical trials?

  • IL-8: Use standardized ELISA kits with predefined thresholds (e.g., >30 pg/mL in bronchoalveolar lavage fluid indicating neutrophil activation) .
  • NE activity: Fluorogenic assays in serum, normalized to total neutrophil count .
  • Histopathology: Consensus scoring systems (e.g., American-European ARDS Conference criteria for lung injury) .

Q. What translational challenges exist when extrapolating sivelestat’s efficacy from animal models to human trials?

Key issues include:

  • Species differences: Porcine CPB models replicate human hemodynamics but lack comorbidities (e.g., diabetes) .
  • Dosing disparities: Allometric scaling from rodents often underestimates human clearance rates; microdosing studies with 14C-labeled sivelestat improve predictions .
  • Endpoint variability: Preclinical oxygenation improvements (PaO2/FiO2 >300 mmHg) may not correlate with mortality reduction in ARDS patients .

Methodological Considerations

Table 1: Key Parameters in this compound Studies

ParameterIn Vitro Model In Vivo Model Clinical Trial
Dose 1×10⁻⁶–1×10⁻⁷ g/L2 mg/kg (IV) or 100 mg/kg (oral)0.2 mg/kg/hour (IV)
Primary Outcome NE inhibition (IC50)PaO2/FiO2, histopathologyARDS incidence within 7 days
Key Biomarkers MUC5AC, elastase activityIL-8, neutrophil infiltrationSerum NE, IL-6, SOFA score

Retrosynthesis Analysis

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Feasible Synthetic Routes

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